molecular formula C13H12F3N3O4 B14746516 2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline CAS No. 5103-93-5

2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline

Cat. No.: B14746516
CAS No.: 5103-93-5
M. Wt: 331.25 g/mol
InChI Key: GZOXUTHKNRHGST-UHFFFAOYSA-N
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Description

2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of nitro groups, prop-2-en-1-yl substituents, and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of nitro groups to the aniline ring using a mixture of concentrated nitric and sulfuric acids.

    Alkylation: Substitution of hydrogen atoms on the nitrogen with prop-2-en-1-yl groups using alkyl halides under basic conditions.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.

    Substitution: The aniline core can undergo electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and position of substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in hydrochloric acid.

    Substitution: Halogenating agents, sulfonating agents, nitrating agents.

Major Products

    Oxidation: Nitroso derivatives, quinones.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline may have applications in:

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance:

    Biological Activity: It may interact with enzymes or receptors, altering their function through binding or inhibition.

    Chemical Reactions: The nitro and trifluoromethyl groups can influence the electron density of the aniline ring, affecting its reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroaniline: Lacks the prop-2-en-1-yl and trifluoromethyl groups.

    4-Trifluoromethylaniline: Lacks the nitro groups and prop-2-en-1-yl substituents.

    N,N-Di(prop-2-en-1-yl)aniline: Lacks the nitro and trifluoromethyl groups.

Uniqueness

2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

5103-93-5

Molecular Formula

C13H12F3N3O4

Molecular Weight

331.25 g/mol

IUPAC Name

2,6-dinitro-N,N-bis(prop-2-enyl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C13H12F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h3-4,7-8H,1-2,5-6H2

InChI Key

GZOXUTHKNRHGST-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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